1-Méthyl-4-(pyrrolidin-3-yl)pipérazine

Vue d'ensemble

Description

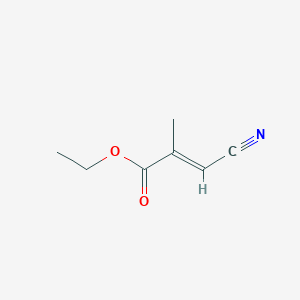

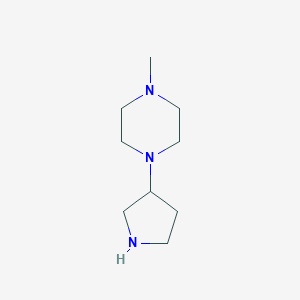

1-Methyl-4-(pyrrolidin-3-yl)piperazine is a chemical compound with the CAS Number: 202991-92-2 . It has a molecular weight of 169.27 . It is in liquid form .

Molecular Structure Analysis

The InChI code for 1-Methyl-4-(pyrrolidin-3-yl)piperazine is 1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Methyl-4-(pyrrolidin-3-yl)piperazine is a stable compound under normal temperatures and pressures . It is incompatible with strong oxidizing agents and carbon dioxide .Applications De Recherche Scientifique

Recherche pharmaceutique Agents antitumoraux

La 1-méthyl-4-(pyrrolidin-3-yl)pipérazine est utilisée comme réactif dans la synthèse des inhibiteurs de Wee1, qui sont étudiés pour leur potentiel en tant qu'agents antitumoraux. Wee1 est une kinase qui joue un rôle dans la régulation du cycle cellulaire, et son inhibition peut conduire à une sensibilité accrue des cellules cancéreuses aux agents endommageant l'ADN .

Catalyseur dans les réactions de condensation

Ce composé sert d'excellent catalyseur pour diverses réactions de condensation, qui sont des processus fondamentaux en synthèse organique. Les réactions de condensation impliquent la liaison de deux molécules avec la perte d'une petite molécule et sont cruciales dans la formation de nombreux composés organiques complexes .

Applications synthétiques Bloc de construction

En tant que bloc de construction, la this compound est utilisée dans plusieurs applications synthétiques. Sa structure lui permet d'être incorporée dans des molécules plus complexes, contribuant à la diversité des voies synthétiques en synthèse chimique .

Modulateurs sélectifs des récepteurs aux androgènes (SARM)

L'échafaudage pyrrolidine de ce composé est précieux dans la conception des SARM, qui sont des médicaments pouvant imiter les effets de la testostérone. Ces derniers sont en cours de développement pour diverses applications thérapeutiques, notamment les maladies de fonte musculaire et l'ostéoporose .

Intermédiaire en synthèse chimique

Il agit comme intermédiaire en synthèse chimique, ce qui signifie qu'il s'agit d'un composé qui se forme au milieu d'une réaction chimique et est ensuite utilisé pour synthétiser d'autres composés. Ce rôle est essentiel pour créer des molécules complexes à partir de molécules plus simples .

Modification du profil pharmacocinétique

Les chercheurs ont utilisé des dérivés de la this compound pour modifier le profil pharmacocinétique des médicaments. Cela implique de modifier la façon dont un médicament est absorbé, distribué, métabolisé et excrété du corps pour améliorer ses effets thérapeutiques .

Safety and Hazards

This compound is associated with several hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for 1-Methyl-4-(pyrrolidin-3-yl)piperazine are not mentioned in the search results, it is noted that pyrrolidine compounds have significant potential in drug discovery . Further modifications and investigations into how the chiral moiety influences kinase inhibition are suggested .

Mécanisme D'action

Target of Action

The primary target of 1-Methyl-4-(pyrrolidin-3-yl)piperazine is the muscle membrane GABA receptors . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-Methyl-4-(pyrrolidin-3-yl)piperazine binds directly and selectively to these GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis . This action is mediated by its agonist effects upon the inhibitory GABA receptor .

Biochemical Pathways

The interaction of 1-Methyl-4-(pyrrolidin-3-yl)piperazine with GABA receptors affects the GABAergic neurotransmission pathway This pathway is primarily responsible for reducing neuronal excitability throughout the nervous system

Pharmacokinetics

The physicochemical properties of pyrrolidine compounds, a class to which 1-methyl-4-(pyrrolidin-3-yl)piperazine belongs, have been noted to provide excellent in vitro and in vivo pharmacokinetics properties in multiple species .

Result of Action

The molecular and cellular effects of 1-Methyl-4-(pyrrolidin-3-yl)piperazine’s action primarily involve the induction of flaccid paralysis due to its interaction with GABA receptors . This results in a decrease in neuronal excitability throughout the nervous system .

Action Environment

It is known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius

Analyse Biochimique

Biochemical Properties

1-Methyl-4-(pyrrolidin-3-yl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity. Additionally, 1-Methyl-4-(pyrrolidin-3-yl)piperazine may interact with neurotransmitter receptors, influencing signal transduction pathways .

Cellular Effects

The effects of 1-Methyl-4-(pyrrolidin-3-yl)piperazine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in detoxification processes, likely through its interaction with cytochrome P450 enzymes . Furthermore, 1-Methyl-4-(pyrrolidin-3-yl)piperazine can modulate cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 1-Methyl-4-(pyrrolidin-3-yl)piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 1-Methyl-4-(pyrrolidin-3-yl)piperazine can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-4-(pyrrolidin-3-yl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1-Methyl-4-(pyrrolidin-3-yl)piperazine can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of 1-Methyl-4-(pyrrolidin-3-yl)piperazine vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 1-Methyl-4-(pyrrolidin-3-yl)piperazine can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

1-Methyl-4-(pyrrolidin-3-yl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of 1-Methyl-4-(pyrrolidin-3-yl)piperazine within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can impact its overall activity and function .

Subcellular Localization

1-Methyl-4-(pyrrolidin-3-yl)piperazine’s subcellular localization is crucial for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence its interactions with other biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

1-methyl-4-pyrrolidin-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-11-4-6-12(7-5-11)9-2-3-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNMGRFCMUWUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562384 | |

| Record name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202991-92-2 | |

| Record name | 1-Methyl-4-(pyrrolidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(pyrrolidin-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.